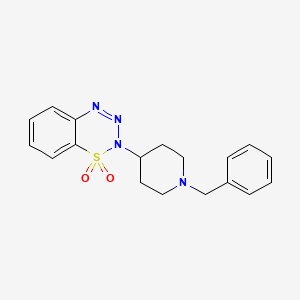
2-(1-benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyl-4-piperidinyl)-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione (BPT) is a novel compound with potential applications in scientific research. BPT is a heterocyclic compound that belongs to the benzothiatriazine family and has been studied for its potential as a building block for a range of organic compounds. It is a colorless solid with a melting point of approximately 170°C and a boiling point of approximately 200°C. BPT is soluble in water, alcohol, and many organic solvents.
Aplicaciones Científicas De Investigación
Fluorescent Ligands for Receptor Visualization
A study focused on synthesizing environment-sensitive fluorescent ligands for human 5-HT1A receptors, incorporating 1-arylpiperazine structure, indicative of potential applications in receptor visualization and neuroscience research. These compounds, including derivatives related to the queried chemical structure, displayed high receptor affinity and promising fluorescence properties for cellular imaging applications (Lacivita et al., 2009).
Anti-Acetylcholinesterase Activity
Research on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a class related to the queried compound, highlighted their potent anti-acetylcholinesterase (anti-AChE) activity. This suggests their potential utility in treating neurodegenerative diseases like Alzheimer's by inhibiting enzymes that break down acetylcholine (Sugimoto et al., 1990).
Organic Crystal Engineering
The hydrogen-bond association studies of certain piperazine derivatives in organic crystal engineering reveal insights into the molecular interactions and crystallization behaviors of these compounds. This research aids in understanding the solid-state properties of pharmaceutical compounds, which is crucial for drug formulation and stability (Weatherhead-Kloster et al., 2005).
Antimicrobial and Anticancer Activity
Several studies have synthesized and evaluated piperazine derivatives for their antimicrobial and anticancer activities. For instance, diketopiperazine derivatives from marine-derived Streptomyces sp. showed promising anti-H1N1 influenza virus activity, highlighting the therapeutic potential of these compounds in treating viral infections (Wang et al., 2013). Additionally, novel 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety were synthesized and showed considerable antimicrobial, antifungal, and anthelmintic activity, indicating their potential in developing new antimicrobial agents (Saingar et al., 2011).
Propiedades
IUPAC Name |
2-(1-benzylpiperidin-4-yl)-1λ6,2,3,4-benzothiatriazine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c23-25(24)18-9-5-4-8-17(18)19-20-22(25)16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPNBAXCIRCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=NC3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


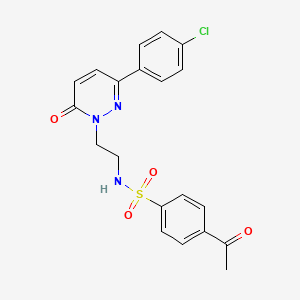
![2-Ethyl-5-((3-methoxyphenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2577592.png)
![methyl 2-[(4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl)oxy]propanoate](/img/structure/B2577593.png)
![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)
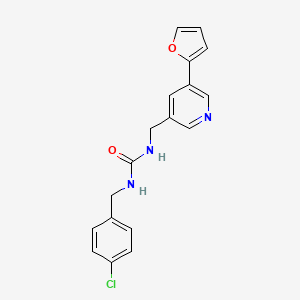

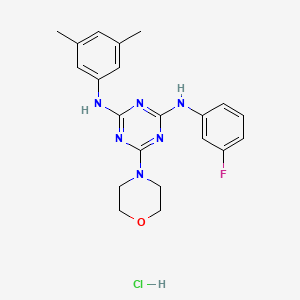
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2577602.png)

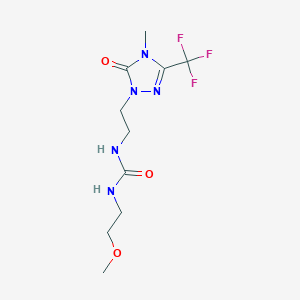
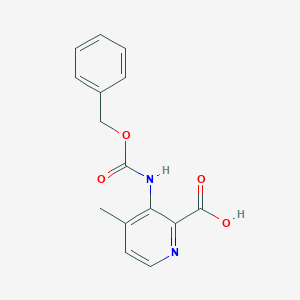
![(Z)-2,4-dimethyl-N-(7-propyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)benzamide](/img/structure/B2577609.png)
![N-[2-hydroxy-2-(2-naphthyl)ethyl]-1-adamantanecarboxamide](/img/structure/B2577610.png)